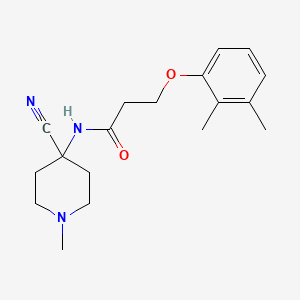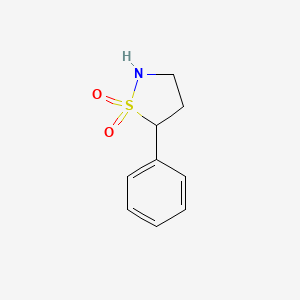![molecular formula C19H29N3O2 B2483119 3-[(1-benzylpiperidin-4-yl)methyl]-1-(oxan-4-yl)urea CAS No. 2034228-11-8](/img/structure/B2483119.png)
3-[(1-benzylpiperidin-4-yl)methyl]-1-(oxan-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Benzylpiperidin-4-yl)methyl]-1-(oxan-4-yl)urea is a complex organic compound that features a piperidine ring, a benzyl group, and an oxane (tetrahydropyran) ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-benzylpiperidin-4-yl)methyl]-1-(oxan-4-yl)urea typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, which is then reacted with benzyl chloride to form the benzylpiperidine intermediate. This intermediate is further reacted with oxane derivatives under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1-Benzylpiperidin-4-yl)methyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-[(1-Benzylpiperidin-4-yl)methyl]-1-(oxan-4-yl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate for treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(1-benzylpiperidin-4-yl)methyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine
- (1-Benzylpiperidin-4-yl)methanol
- 1-Benzyl-4-methylpiperidin-3-one
Uniqueness
3-[(1-Benzylpiperidin-4-yl)methyl]-1-(oxan-4-yl)urea is unique due to its combination of a piperidine ring, benzyl group, and oxane ring This structure imparts specific chemical and physical properties that differentiate it from other similar compounds
Propiedades
IUPAC Name |
1-[(1-benzylpiperidin-4-yl)methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c23-19(21-18-8-12-24-13-9-18)20-14-16-6-10-22(11-7-16)15-17-4-2-1-3-5-17/h1-5,16,18H,6-15H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVIUMXMRZMWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2CCOCC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2483039.png)
![2-Bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2483040.png)
![N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylphenyl)ethanediamide](/img/structure/B2483042.png)
![Racemic-(2R,3aS,7aR)-1-benzyl 5-tert-butyl 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(6H)-dicarboxylate](/img/structure/B2483043.png)

![1-(3-Chloro-4-methylphenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2483047.png)
![2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol](/img/structure/B2483048.png)
![N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine](/img/structure/B2483049.png)

![(2Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2483052.png)
![1-(4-Methoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2483054.png)



